

Early preclinical studies of Eniporide's efficacy

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Compound of Interest

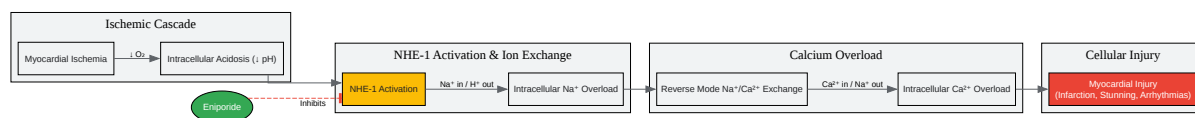
Compound Name: *Eniporide*

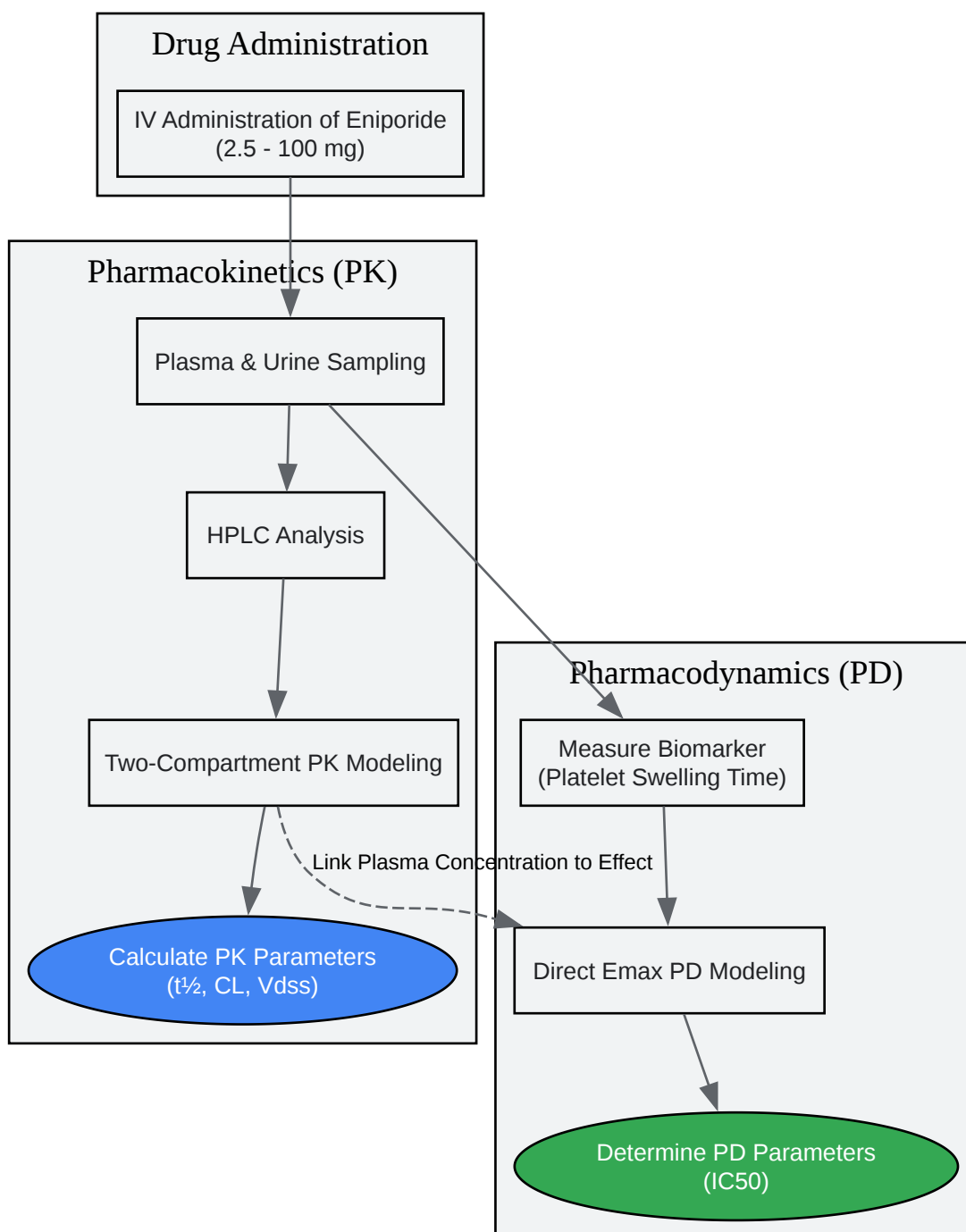
Cat. No.: *B1671292*

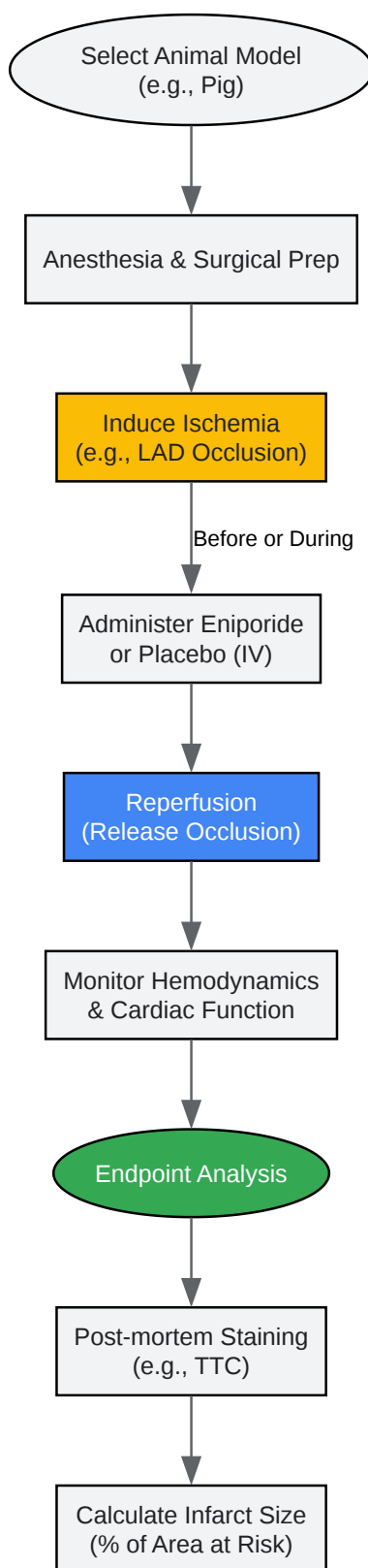
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Core Mechanism of Action: NHE-1 Inhibition

During an ischemic event, intracellular acidosis develops, triggering the activation of the NHE-1 antiporter. This transporter extrudes protons (H^+) from the cell in exchange for sodium ions (Na^+). The subsequent intracellular sodium overload reverses the action of the Na^+/Ca^{2+} exchanger, leading to a massive influx of calcium (Ca^{2+}).^[1] This calcium overload is a critical factor in mediating the detrimental consequences of ischemia-reperfusion, including myocardial infarction expansion, arrhythmias, and myocardial stunning.^[1] **Eniporide** specifically targets and inhibits NHE-1, thereby mitigating the downstream ionic disturbances and protecting the tissue from injury.^{[1][4]}







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